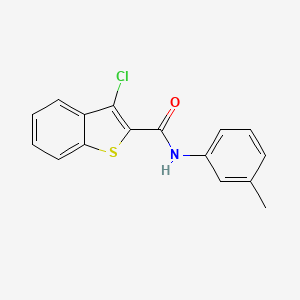![molecular formula C24H21N3O3 B11136128 N-(2-methoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B11136128.png)
N-(2-methoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxybenzyl group, a quinazolinone moiety, and a benzamide structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions using appropriate methoxybenzyl halides.
Formation of the Benzamide Structure: The final step involves the coupling of the quinazolinone intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone or benzamide derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced benzamide compounds.
Scientific Research Applications
N-(2-methoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide: can be compared with other benzamide derivatives and quinazolinone compounds.
Similar Compounds: Examples include N-(2-methoxybenzyl)-4-quinazolinone, N-(2-methoxybenzyl)-benzamide, and 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide.
Uniqueness
Unique Structural Features: The combination of the methoxybenzyl group, quinazolinone moiety, and benzamide structure makes this compound unique.
Distinct Biological Activities: Its specific biological activities and potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-22-9-5-2-6-19(22)14-25-23(28)18-12-10-17(11-13-18)15-27-16-26-21-8-4-3-7-20(21)24(27)29/h2-13,16H,14-15H2,1H3,(H,25,28) |
InChI Key |
JUDSRWIELGSWBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11136056.png)
![5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136066.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11136070.png)
![[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B11136076.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B11136083.png)
![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11136093.png)
![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11136100.png)
![4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11136108.png)
![2-(2H-chromen-3-ylmethylene)-6-methoxybenzo[b]furan-3-one](/img/structure/B11136116.png)
![methyl 2-{[(4-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11136120.png)
![7-Chloro-1-(4-methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136125.png)
![5-(4-chlorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136130.png)
![6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B11136139.png)
